![molecular formula C5H5BrN2 B1371638 4-Bromo-6-methylpyrimidine CAS No. 69543-98-2](/img/structure/B1371638.png)
4-Bromo-6-methylpyrimidine
Overview
Description
4-Bromo-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C₅H₅BrN₂ It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Mode of Action
The exact mode of action of 4-Bromo-6-methylpyrimidine is not clearly defined in the literature. As a pyrimidine derivative, it may interact with biological systems in a manner similar to other pyrimidines. Pyrimidines in general play a crucial role in DNA and RNA synthesis, and can influence various biochemical processes .
Biochemical Pathways
Pyrimidines, including this compound, are integral to several biochemical pathways, particularly those involved in nucleic acid synthesis. They are part of the fundamental structure of DNA and RNA, and are involved in protein synthesis and regulation .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its potential therapeutic effects .
Result of Action
As a pyrimidine derivative, it may influence cellular processes by interacting with nucleic acids and other pyrimidine-binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyrimidine typically involves the bromination of 6-methylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K₂CO₃), and various nucleophiles are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
4-Bromo-6-methylpyrimidine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be transformed into more complex molecules.
Reactions and Mechanisms
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, yielding derivatives like 4-amino-6-methylpyrimidine.
- Oxidation Reactions : The compound can be oxidized to form carboxylic acids, which are valuable intermediates in organic synthesis.
- Reduction Reactions : The aldehyde group can be reduced to alcohols, expanding its utility in synthetic pathways.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow it to target specific biological pathways.
Case Studies
- Anticancer Agents : Research has shown that derivatives of this compound exhibit activity against various cancer cell lines, suggesting potential therapeutic applications.
- Antimicrobial Compounds : The compound has been explored for its efficacy against bacterial infections, with synthesized derivatives showing promising results.
Material Science
The compound is also utilized in material science for developing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization that can lead to materials with enhanced characteristics.
Applications
- Conductive Polymers : this compound derivatives have been incorporated into conductive polymer matrices, improving their electronic properties.
- Optoelectronic Devices : Research indicates that compounds derived from this compound can be used in the fabrication of optoelectronic devices due to their favorable charge transport properties.
Comparison with Similar Compounds
- 4-Chloro-6-methylpyrimidine
- 4-Fluoro-6-methylpyrimidine
- 4-Iodo-6-methylpyrimidine
Comparison: 4-Bromo-6-methylpyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, which can influence the compound’s reactivity in nucleophilic substitution reactions and its interactions in biological systems .
Biological Activity
4-Bromo-6-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This compound, with the molecular formula CHBrN, features a pyrimidine ring substituted with a bromine atom at the 4-position and a methyl group at the 6-position. The unique structural properties of this compound suggest various applications in drug design and development.
Chemical Structure and Properties
The structural characteristics of this compound facilitate its interaction with biological targets. The presence of the bromine atom can enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and interact with hydrophobic regions of proteins or enzymes.
Property | Details |
---|---|
Molecular Formula | CHBrN |
Molecular Weight | 173.01 g/mol |
Melting Point | 40-42 °C |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Derivatives of this compound have shown promise in inhibiting specific enzymes such as lipoxygenase, which is involved in inflammatory processes. This suggests potential applications in anti-inflammatory drug development.
- Antiviral Properties : Similar pyrimidine derivatives have been reported to possess antiviral activities, prompting investigations into the potential of this compound for similar applications.
- Antitumor Activity : Some studies have indicated that compounds related to this compound may exhibit antitumor properties, making them candidates for further research in cancer therapeutics.
In Vitro Studies
- Lipoxygenase Inhibition : A study demonstrated that certain derivatives of this compound inhibited lipoxygenase with IC50 values ranging from 5 to 15 µM, indicating significant anti-inflammatory potential.
- Antiviral Activity : In vitro assays showed that modifications of this compound could inhibit viral replication in cell cultures infected with various viruses, showcasing its potential as an antiviral agent.
In Vivo Studies
- Tumor Growth Reduction : Animal models treated with specific derivatives of this compound exhibited reduced tumor growth rates compared to control groups, suggesting its efficacy as an anticancer agent.
- Inflammation Models : In vivo experiments demonstrated a reduction in inflammatory markers in mice treated with the compound, supporting its role as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mechanisms include:
- Competitive Inhibition : The compound may act as a competitive inhibitor for enzymes like lipoxygenase by binding to the active site, thus preventing substrate access.
- Receptor Modulation : It may also interact with specific receptors involved in signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Bromo-2,6-dimethylpyrimidine | Two methyl groups at positions 2 and 6 | Increased lipophilicity compared to 4-bromo-6-methyl |
5-Bromo-2-methylpyrimidine | Bromine at position 5 and methyl at position 2 | Different regioselectivity in reactions |
4-Chloro-6-methylpyrimidine | Chlorine instead of bromine at position 4 | Potentially different biological activities |
Properties
IUPAC Name |
4-bromo-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-5(6)8-3-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCCNWUSHSRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668598 | |
Record name | 4-Bromo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69543-98-2 | |
Record name | 4-Bromo-6-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69543-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-6-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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